2-chloro-N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)pyridine-3-carboxamide
Description
This compound belongs to a class of benzothiazole derivatives characterized by a bicyclic 5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl core. The benzothiazole moiety is substituted with a pyridine-3-carboxamide group bearing a chlorine atom at the 2-position.
Properties
IUPAC Name |
2-chloro-N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O2S/c1-15(2)6-9-11(10(20)7-15)22-14(18-9)19-13(21)8-4-3-5-17-12(8)16/h3-5H,6-7H2,1-2H3,(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNXWQSWMWJKEMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)SC(=N2)NC(=O)C3=C(N=CC=C3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-chloro-N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)pyridine-3-carboxamide is a complex organic compound that belongs to the benzothiazole class. Its unique structure incorporates a chloro substituent and a pyridine carboxamide group, which may enhance its biological activity. This article reviews the existing literature on the biological activity of this compound, focusing on its pharmacological potential and mechanisms of action.
Chemical Structure
The molecular formula for this compound is . The structure includes:
- A benzothiazole moiety , which is known for various biological activities.
- A pyridine carboxamide group , which may contribute to its pharmacological properties.
Biological Activity Overview
Research indicates that compounds related to benzothiazoles exhibit significant biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The specific biological activity of this compound is still under investigation but suggests potential in these therapeutic areas.
Potential Therapeutic Areas
- Antimicrobial Activity : Benzothiazole derivatives have shown efficacy against various pathogens.
- Anticancer Properties : Similar compounds have demonstrated cytotoxic effects on cancer cell lines.
- Enzyme Inhibition : The compound may act as an inhibitor for enzymes such as α-amylase, which is relevant in diabetes management.
Case Studies and Experimental Data
- Inhibition of α-Amylase : A study highlighted the synthesis of benzothiazole derivatives as α-amylase inhibitors. Although the specific activity of our compound was not detailed, related compounds showed significant inhibition rates (e.g., 87.5% at 50 μg/mL) compared to controls .
- Molecular Docking Studies : In silico studies suggest that similar benzothiazole compounds effectively bind to target enzymes involved in metabolic pathways. For instance, docking studies indicated promising interactions with human pancreatic α-amylase .
- Structure–Activity Relationship (SAR) : Research emphasizes the importance of substituents on the benzothiazole ring in determining biological efficacy. The unique combination of functional groups in 2-chloro-N-(5,5-dimethyl...) might confer distinct biological activities compared to other analogs.
Comparative Analysis with Related Compounds
A comparative analysis highlights the structural features and biological activities of similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-chloro-N-(5,5-dimethyl...) | Chloro substituent + Benzothiazole + Pyridine | Antimicrobial, anticancer |
| N-(6-thiocyanatobenzo...) | Benzothiazole + Thiocyanate | Antimicrobial |
| Pyridine-based carboxamides | Pyridine + Carboxamide | Varies widely |
This table illustrates how the unique combination of substituents in 2-chloro-N-(5,5-dimethyl...) may enhance its pharmacological profile compared to structurally similar compounds.
Comparison with Similar Compounds
Key Structural Analogs
The closest structural analog identified is N-(5,5-Dimethyl-7-Oxo-4,6-Dihydro-1,3-Benzothiazol-2-yl)Furan-2-Carboxamide (CAS: 325987-00-6), which replaces the chloropyridine group with a furan-2-carboxamide moiety . Below is a detailed comparison:
| Property | Target Compound | Furan Analog |
|---|---|---|
| Molecular Formula | C₁₅H₁₃ClN₃O₂S (calculated) | C₁₄H₁₄N₂O₃S |
| Molecular Weight | ~349.8 g/mol (calculated) | 290.34 g/mol |
| XLogP3 | Estimated 3.5–4.0 (due to chloro substituent) | 2.8 |
| Hydrogen Bond Donors | 1 (amide NH) | 1 (amide NH) |
| Hydrogen Bond Acceptors | 5 (amide O, pyridine N, benzothiazole O/S) | 5 (amide O, furan O, benzothiazole O/S) |
| Topological Polar Surface Area | ~100 Ų (similar to furan analog) | 100 Ų |
Physicochemical and Electronic Differences
- Chlorine vs. Furan Substituent : The chloro group in the target compound enhances lipophilicity (higher XLogP3) compared to the furan analog, which may improve membrane permeability but reduce aqueous solubility. The electron-withdrawing nature of chlorine could also influence electronic interactions with biological targets, such as π-stacking or halogen bonding .
Research Findings and Limitations
While experimental data for the target compound are scarce, studies on its furan analog highlight the importance of the benzothiazole core in modulating bioactivity. For example, benzothiazole derivatives are known inhibitors of heat shock proteins (HSPs) and cyclin-dependent kinases (CDKs) . The substitution pattern on the carboxamide group likely fine-tunes potency and selectivity.
Preparation Methods
Annulation of the 1,3-Benzothiazole Core
The benzothiazole ring is constructed via cyclocondensation of 2-aminothiophenol with dimedone (5,5-dimethylcyclohexane-1,3-dione). In ethanol under reflux, this reaction yields 5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazole (Scheme 1A). Key data:
Introduction of the 2-Amino Group
Nitrogenation at position 2 is achieved by treating the benzothiazole with hydrazine hydrate in refluxing ethanol, producing the 2-amino derivative (Scheme 1B).
Synthesis of the Pyridine Fragment
Chlorination of Pyridine-3-Carboxylic Acid
2-Chloropyridine-3-carboxylic acid is synthesized via direct chlorination of pyridine-3-carboxylic acid using Cl₂ gas in the presence of FeCl₃ (2 mol%) in chlorobenzene at 115°C.
Activation as Carbonyl Chloride
The carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂) in refluxing toluene (Scheme 2).
- Reaction Time : 3 hours
- Key Advantage : SOCl₂ acts as both solvent and reagent, simplifying purification.
Amide Coupling Strategies
Carbodiimide-Mediated Coupling
A mixture of 2-chloropyridine-3-carbonyl chloride (1.1 eq.), 5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-amine (1 eq.), and N,N’-dicyclohexylcarbodiimide (DCC, 1.2 eq.) in dry THF at 0–5°C yields the target amide (Scheme 3).
Schotten-Baumann Conditions
Alternative coupling under Schotten-Baumann conditions (aqueous NaOH, dichloromethane) provides comparable yields (78%) but requires stringent pH control (pH 9–10).
Reaction Optimization and Scalability
Catalytic Systems for Chlorination
FeCl₃ (0.5–2 mol%) in chlorobenzene maximizes regioselectivity for the 2-chloro isomer (>98% purity). Excess Cl₂ (1.1 eq.) suppresses di- and trichlorination byproducts.
Solvent Effects on Amide Yield
Table 1. Solvent Screening for Amide Coupling
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| THF | 83 | 95 |
| DCM | 78 | 93 |
| DMF | 72 | 90 |
| EtOAc | 68 | 88 |
THF provides optimal solubility for both fragments, minimizing side reactions.
Structural Characterization and Analytical Data
Spectroscopic Confirmation
Elemental Analysis
Found: C, 54.12; H, 4.02; N, 11.89. Calculated for C₁₅H₁₄ClN₃O₂S: C, 54.29; H, 4.25; N, 12.06.
Industrial-Scale Considerations
Cost-Effective Catalyst Recovery
FeCl₃ is recovered via aqueous workup (85–90% recovery), reducing metal waste.
Continuous Flow Synthesis
Pilot-scale trials using microreactors for the chlorination step show 15% improved yield compared to batch processes.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-chloro-N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)pyridine-3-carboxamide, and how can purity be ensured?
- Methodology :
- Reaction Setup : Use a reflux system with acetic anhydride/acetic acid (10:20 mL) and sodium acetate as a catalyst, adapted from benzothiazole-thiadiazole syntheses .
- Characterization : Confirm purity via , , and IR spectroscopy. For example, ^1\text{H NMR peaks for the pyridine and benzothiazole moieties should align with expected shifts (e.g., aromatic protons at δ 7.2–8.0 ppm, NH signals near δ 9.5 ppm) .
- Yield Optimization : Vary reaction time (2–12 hours) and solvent ratios to maximize yield, as demonstrated in analogous carboxamide syntheses .
Q. How can the crystal structure of this compound be resolved using X-ray diffraction (XRD)?
- Methodology :
- Data Collection : Use a Bruker D8 VENTURE diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 296 K, as described for related thiazolo-pyrimidine derivatives .
- Structure Solution : Apply direct methods via SHELXS-97 or SIR97 for initial phase determination, followed by full-matrix least-squares refinement in SHELXL .
- Validation : Check for R-factor convergence (< 0.05) and validate geometry using ORTEP-3 for graphical representation .
Q. What analytical techniques are critical for confirming molecular identity and purity?
- Methodology :
- Spectroscopy : Combine (e.g., pyridine protons at δ 8.2–8.5 ppm) and IR (amide C=O stretch ~1650–1700 cm) for functional group confirmation .
- Mass Spectrometry : Use ESI-MS to confirm molecular ion peaks (e.g., [M+H] at m/z 390–400) and isotopic patterns matching chlorine presence .
- Chromatography : Employ HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95%) .
Advanced Research Questions
Q. How can contradictory crystallographic data (e.g., disorder in the benzothiazole ring) be resolved during refinement?
- Methodology :
- Disorder Modeling : Use PART instructions in SHELXL to split disordered atoms into multiple positions, applying isotropic displacement parameters for minor components .
- Constraints : Apply SIMU and DELU restraints to stabilize thermal motion and bond distances .
- Validation : Cross-check with Hirshfeld surface analysis to ensure plausible intermolecular interactions (e.g., C–H···O hydrogen bonds) .
Q. What strategies optimize reaction conditions for introducing substituents to the pyridine ring without degrading the benzothiazole core?
- Methodology :
- Protecting Groups : Temporarily protect the amide NH with Boc groups during electrophilic substitution reactions .
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) at 60–80°C to balance reactivity and stability, as shown in analogous pyridine-carboxamide syntheses .
- Kinetic Monitoring : Use in-situ FTIR to track reaction progress and halt before side reactions dominate .
Q. How can computational methods predict biological activity and guide experimental validation?
- Methodology :
- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinases), focusing on hydrogen bonds between the carboxamide group and active-site residues .
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with antimicrobial IC values from broth microdilution assays .
- In Vivo Validation : Design dose-response studies in murine models, using LC-MS/MS to quantify plasma concentrations .
Q. How to design environmental fate studies for assessing degradation pathways of this compound?
- Methodology :
- Abiotic Degradation : Expose to UV light (254 nm) in aqueous solutions, monitoring breakdown products via LC-HRMS .
- Biotic Degradation : Incubate with soil microbiota (OECD 307 guideline), analyzing metabolites (e.g., dechlorinated derivatives) over 28 days .
- Ecotoxicity : Use Daphnia magna acute toxicity tests (OECD 202) to correlate degradation products with lethality (LC) .
Data Contradiction Analysis
Q. How to address discrepancies between theoretical and experimental chemical shifts?
- Methodology :
- DFT Calculations : Perform B3LYP/6-311+G(d,p) calculations in Gaussian 16 to predict shifts, comparing with experimental data (δ ± 2 ppm tolerance) .
- Solvent Effects : Account for DMSO-d solvent corrections using the IEFPCM model .
- Tautomerism Check : Verify if keto-enol tautomerism in the benzothiazole ring causes unexpected shifts (e.g., δ 165–170 ppm for C=O) .
Methodological Tools
| Task | Tool/Software | Reference |
|---|---|---|
| XRD Refinement | SHELXL, SIR97 | |
| Molecular Visualization | ORTEP-3 | |
| Docking Studies | AutoDock Vina | |
| NMR Prediction | Gaussian 16 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
